Acylfulvene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acylfulvene is a class of semi-synthetic derivatives derived from the natural product illudin S, which is extracted from the jack o'lantern mushroom (Omphalotus olearius). Acylfulvenes are known for their cytotoxic properties and are primarily utilized in cancer therapy due to their ability to alkylate DNA, leading to cell death. One notable analogue is hydroxymethylacylfulvene, also known as irofulven, which has been studied extensively for its anticancer efficacy against various tumors .

- Alkylation of DNA: Acylfulvenes can covalently bond with DNA, forming adducts that disrupt normal cellular function and lead to apoptosis in cancer cells .

- Reductive Activation: The activation of acylfulvene involves the reduction of its α,β-unsaturated enone structure, which generates reactive intermediates capable of alkylating nucleophiles within cells .

- Metabolic Transformation: In vitro studies show that acylfulvene can be metabolized by liver enzymes, producing various metabolites that may also exhibit cytotoxicity .

Acylfulvenes exhibit significant biological activity, particularly as anticancer agents. Their mechanism of action primarily involves:

- Cytotoxicity: Acylfulvenes are cytotoxic towards a variety of cancer cell lines due to their ability to induce DNA damage through alkylation .

- Selective Targeting: The compounds have shown improved therapeutic windows compared to their parent compound illudin S, making them attractive for further development in cancer treatments .

- Interaction with Thioredoxin: Recent studies indicate that acylfulvenes interact with thioredoxin, a redox-regulating enzyme, potentially contributing to their cytotoxic profile by altering cellular redox status .

The synthesis of acylfulvene involves several sophisticated organic chemistry techniques:

- Total Synthesis: Enantioselective total syntheses have been developed using methods such as metathesis reactions and aldol additions. These approaches allow for the precise construction of the acylfulvene framework from simpler precursors .

- Chemical Modifications: Variations in the chemical structure can be achieved through modifications of the illudin S scaffold, leading to different acylfulvene derivatives with distinct biological properties .

Acylfulvenes are primarily explored in the field of oncology due to their potent anticancer properties. Specific applications include:

- Cancer Treatment: Hydroxymethylacylfulvene has been evaluated in clinical trials for its efficacy against various cancers, including prostate and breast cancer .

- Research Tools: Acylfulvenes serve as valuable tools in biochemical research for studying mechanisms of DNA damage and repair, as well as the role of redox biology in cancer progression .

Research on acylfulvenes has highlighted their interactions with various biomolecules:

- DNA Alkylation: Studies have demonstrated that acylfulvenes form stable adducts with DNA, which are critical for understanding their mechanism of action against cancer cells .

- Enzyme Interactions: Investigations into the interaction between acylfulvenes and thioredoxin reveal potential pathways through which these compounds exert their cytotoxic effects. The covalent modification of thioredoxin may influence cellular responses and drug resistance mechanisms .

Acylfulvene shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Description | Unique Features |

|---|---|---|

| Illudin S | Natural product from Omphalotus olearius | Precursor to acylfulvenes; less selective than AFs |

| Hydroxymethylacylfulvene | A derivative of acylfulvene | Evaluated in clinical settings; improved efficacy |

| Irofulven | A specific analogue of acylfulvene | Enhanced therapeutic window; active against multiple tumors |

| 5-Fluorouracil | Antimetabolite used in cancer therapy | Different mechanism (inhibits DNA synthesis); broader use |

| Cisplatin | Platinum-based chemotherapy drug | Forms cross-links in DNA; widely used but associated with resistance |

Acylfulvene's unique structural features and its mechanism involving direct alkylation distinguish it from these similar compounds, particularly regarding selectivity and potency against specific tumor types.

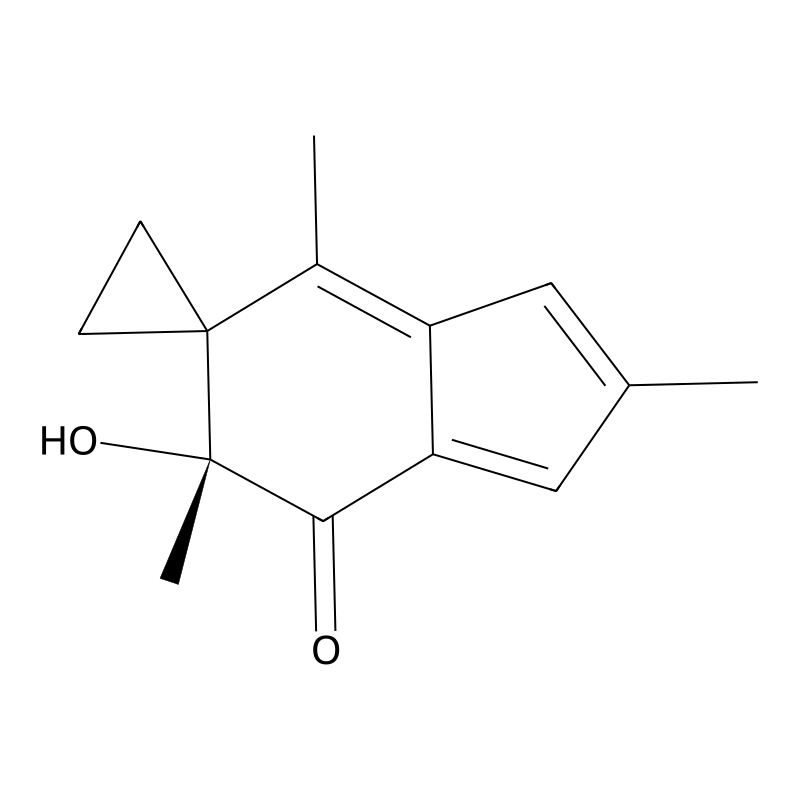

Acylfulvenes trace their origins to illudin S and M, cytotoxic sesquiterpenes first isolated in the 1950s from the basidiomycete Omphalotus olearius. These mushrooms biosynthesize illudins via the mevalonate pathway, where farnesyl diphosphate undergoes cyclization to form the tricyclic illudane skeleton. The characteristic fused cyclopropane-indanone structure of illudins (Figure 1) confers high reactivity but also systemic toxicity, limiting their direct therapeutic use.

Acylfulvenes arise from strategic modifications of illudin S. The parent compound’s C-6 hydroxyl group is replaced with a methylene unit, yielding a conjugated enone system that reduces non-specific alkylation while retaining anticancer activity. This semi-synthetic process preserves the spirocyclopropane motif critical for DNA interaction but eliminates the highly reactive α,β-unsaturated ketone responsible for illudin’s off-target effects. Natural occurrence of acylfulvenes is limited to fungal secondary metabolites, with Omphalotus illudens also reported to produce trace amounts.

Table 1: Key Structural Features of Acylfulvene vs. Illudin S

| Feature | Acylfulvene | Illudin S |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₂ | C₁₅H₁₈O₄ |

| Cyclopropane Ring | Spiro-fused at C-5 | Spiro-fused at C-5 |

| Reactive Group | Enone (C7-C8) | α,β-Unsaturated ketone |

| C-6 Substituent | Methylene | Hydroxyl |

Historical Development and Semisynthetic Derivatives

The quest to mitigate illudin’s toxicity while preserving cytotoxicity drove acylfulvene development. Initial efforts in the 1980s focused on eliminating illudin’s C-6 hydroxyl, yielding first-generation acylfulvene with reduced general toxicity but maintained antitumor activity. Second-generation derivatives like hydroxymethylacylfulvene (HMAF, irofulven) introduced a C-6 hydroxymethyl group, enhancing water solubility and tumor selectivity.

Recent advancements include LP-184 and LP-284, which incorporate urea and methyl groups to optimize DNA binding and repair pathway targeting. These analogs exploit deficiencies in TC-NER and homologous recombination (HR) repair common in solid tumors, achieving IC₅₀ values in the nanomolar range against lymphoma and pancreatic cancer models. Structure-activity relationship (SAR) studies reveal that:

- The cyclopropane ring’s stereochemistry (6’R configuration) is essential for DNA minor groove binding

- Electron-withdrawing groups at C-7 increase enone electrophilicity, enhancing alkylation potential

- Hydrophilic C-6 substituents improve pharmacokinetic profiles without compromising cytotoxicity

Core Molecular Features and Functional Groups

Acylfulvenes’ bioactivity stems from three structural domains (Figure 2):

- Spirocyclopropane-Indanone Core: The spiro junction at C-5 creates a rigid scaffold that positions the reactive enone perpendicular to the indanone plane, facilitating DNA intercalation. X-ray crystallography confirms that the (6’R) configuration optimally aligns the cyclopropane for minor groove insertion.

Conjugated Enone System: The C7-C8 enone undergoes Michael addition with DNA nucleophiles, primarily alkylating adenine-N3 and guanine-N7 positions. This contrasts with illudin’s α,β-unsaturated ketone, which reacts indiscriminately with cellular thiols.

C-6 Functionalization: Derivatives modify this position to tune reactivity and solubility. HMAF’s hydroxymethyl group (–CH₂OH) enables hydrogen bonding with DNA phosphates, while LP-184’s urea moiety (–NHCONH₂) enhances binding to TC-NER components.

Figure 2: Acylfulvene Pharmacophore

O || C7-C8 Enone / \ Cyclopropane-Indanone Core | C-6 Substituent (e.g., –CH₂OH, –NHCONH₂) Enantioselective Total Synthesis Approaches

The enantioselective total synthesis of acylfulvene has emerged as a significant synthetic challenge, with several innovative approaches developed to access this bioactive compound with high optical purity [3] [7]. The most notable breakthrough in this field was achieved by Movassaghi and coworkers, who developed a comprehensive synthetic strategy featuring metathesis reactions for the rapid assembly of the molecular framework [3] [4].

The synthetic approach begins with the preparation of a key aldehyde intermediate containing the reactive cyclopropane and tertiary alcohol substructure common to acylfulvene and related compounds [3]. This aldehyde was initially prepared through a racemic route involving treatment of pentane-2,4-dione with 1,2-dibromoethane and potassium carbonate in dimethylsulfoxide to afford cyclopropyl diketone in 61% yield [3]. Subsequent mono olefination using the Wittig reaction afforded an intermediate in 56% yield, followed by silylcyanation with trimethylsilyl cyanide in the presence of catalytic indium tribromide to yield cyanohydrin in 81% yield [3]. Reduction with diisobutylaluminum hydride provided the racemic aldehyde in multi-gram quantities [3].

A critical advancement in the enantioselective synthesis involved the application of an Evans copper-catalyzed aldol addition reaction using a strained cyclopropyl ketenethioacetal [3] [7]. This stereoselective aldol addition secured the carbon-2 stereocenter and enabled ready access to the key aldehyde intermediate [3]. The copper-catalyzed asymmetric aldol reaction demonstrated excellent enantioselectivity, with the use of copper(II) bis(oxazoline) complexes providing high levels of stereochemical control [43].

Table 1: Key Synthetic Intermediates and Yields in Acylfulvene Synthesis

| Intermediate | Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropyl diketone | Pentane-2,4-dione | 1,2-dibromoethane, K₂CO₃, DMSO | 61 | [3] |

| Wittig product | Cyclopropyl diketone | MePhPBr, ᵗBuOK, Et₂O | 56 | [3] |

| Cyanohydrin | Wittig product | TMSCN, InBr₃ (5 mol%), CHCl₃ | 81 | [3] |

| Aldehyde intermediate | Cyanohydrin | DIBAL-H, Et₂O, -78°C | 69 | [3] |

The enantioselective approach also incorporated advanced metathesis chemistry, particularly enyne ring-closing metathesis cascade reactions in challenging molecular settings [3] [6]. These reactions enabled the rapid construction of the tricyclic framework characteristic of acylfulvene derivatives [13]. The methodology demonstrated remarkable efficiency in forming complex polycyclic structures through a series of well-orchestrated transformations [3].

Key Reaction Pathways: Metathesis and Aldol Additions

Metathesis Reactions in Acylfulvene Synthesis

The development of metathesis-based synthetic routes has revolutionized the preparation of acylfulvene and related compounds [3] [13]. The key transformation involves an enyne ring-closing metathesis cascade reaction that generates the AB-ring system of the target molecule [3]. This process utilizes second-generation ruthenium catalysts, particularly Grubbs catalyst, to achieve high efficiency in ring formation [3].

The enyne ring-closing metathesis reaction proceeds through a well-defined mechanism involving initial coordination of the ruthenium catalyst to the alkyne moiety, followed by cyclization and subsequent ring-closing metathesis to form the desired cyclic structure [13]. The reaction demonstrates remarkable chemoselectivity and functional group tolerance, making it particularly suitable for complex molecule synthesis [27].

A significant advancement in this methodology involved the use of allyloxydialkylsilyl tethers in the enyne ring-closing metathesis reaction [3]. These tethers obviated problematic oxidation steps and allowed direct access to stable triol products from the metathesis reaction via in situ removal of the tether [3]. During preliminary screening of several tethers using model substrates, allyloxydiethylsilyl tether demonstrated an optimal combination of stability and reactivity [3].

The final ring-closing metathesis step to build the carbon ring employed 15 mol% of second-generation Grubbs catalyst at 65°C, resulting in clean conversion to the desired diene with excellent diastereoselectivity [3]. The reaction proceeded with high efficiency, typically achieving yields of 70-82% with diastereomeric ratios of 7.6:1 [3].

Aldol Addition Methodologies

The application of aldol addition reactions in acylfulvene synthesis represents a cornerstone of the synthetic strategy [3] [41]. The Evans copper-catalyzed aldol addition reaction using strained cyclopropyl ketenethioacetal substrates provided exceptional stereocontrol in forming key carbon-carbon bonds [3] [43].

The mechanism of the copper-catalyzed aldol reaction involves coordination of the ketenethioacetal to the copper center, followed by enolate formation and subsequent nucleophilic attack on the aldehyde substrate [41] [43]. The use of chiral bis(oxazoline) ligands ensures high enantioselectivity through the formation of a well-defined transition state that directs the approach of the aldehyde [43].

Table 2: Metathesis and Aldol Reaction Conditions and Outcomes

| Reaction Type | Catalyst/Reagent | Temperature | Time | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Enyne RCM | Grubbs catalyst G2 (15 mol%) | 65°C | 45 min | 82 | 7.6:1 dr | [3] |

| Aldol addition | Cu(OTf)₂-bis(oxazoline) | RT | 12 h | 85-95 | >95% ee | [3] [43] |

| Ring-closing metathesis | Grubbs catalyst G2 (10 mol%) | 80°C | 50 min | 70 | - | [3] |

| Tandem RCM/hydrolysis | G2 cat., LiOH, DMF | 80°C then RT | 3 steps | 70 | - | [3] |

The aldol methodology demonstrated excellent substrate scope and functional group tolerance [42]. Substituted silylketene acetals participated effectively in the reaction, providing syn reaction diastereoselection ranging from 90:10 to 98:2 and enantioselectivities ranging from 93 to 98% [43]. The high levels of carbonyl regioselectivity (98:2), diastereoselectivity (93:7), and enantioselectivity (97% enantiomeric excess) observed in aldol additions to dicarbonyl substrates further demonstrated the robustness of this approach [43].

Functionalization of the Fulvene Core: Analog Design

Oxidative Transformations and Fulvene Formation

The formation of the fulvene core represents a critical transformation in acylfulvene synthesis, requiring careful selection of oxidative conditions to achieve the desired unsaturation pattern [3] [31] [32]. The conversion of cyclopentene intermediates to fulvenes has been accomplished using several oxidative reagents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and chloranil emerging as particularly effective [3] [31].

The dehydrogenation reaction using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone proceeds through a hydride abstraction mechanism, wherein the quinone reagent removes pairs of hydrogen atoms from the organic substrate [31] [32]. The resulting hydroquinone byproduct is poorly soluble in typical reaction solvents, which facilitates workup procedures [32]. The oxidation of cyclopentene intermediates to fulvene products typically proceeds in 93% yield under optimized conditions [3].

An alternative approach employs chloranil as the oxidizing agent in a tandem process that includes ring-closing metathesis, carbonate hydrolysis, and sequential chloranil oxidation to afford the desired diol fulvene directly in 70% yield [3]. This streamlined procedure eliminates the need for isolation of sensitive intermediate compounds [3].

The use of 2-iodoxybenzoic acid for the final oxidation step to convert secondary alcohols to ketones has proven particularly effective [3] [36]. This hypervalent iodine reagent operates through a twist mechanism involving ligand exchange, followed by a concerted elimination reaction to form the carbonyl product [36]. The oxidation typically proceeds in 83% yield under mild conditions [3].

Structural Modifications and Analog Development

The functionalization of the fulvene core has enabled the preparation of numerous acylfulvene analogs with varied biological properties [18] [19] [21]. The most significant analog, hydroxymethylacylfulvene, incorporates a hydroxymethyl substituent that enhances cytotoxic activity while maintaining improved selectivity compared to parent natural products [18] [19].

The synthesis of hydroxymethylacylfulvene follows similar metathesis-based strategies but incorporates additional functional group manipulations to install the hydroxymethyl moiety [18]. This modification requires careful protection and deprotection sequences to maintain the integrity of the sensitive fulvene system throughout the synthetic sequence [21].

Table 3: Acylfulvene Analogs and Synthetic Modifications

| Analog | Structural Modification | Synthetic Approach | Key Transformation | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydroxymethylacylfulvene | 6-Hydroxymethyl substituent | Metathesis-based | Hydroxymethylation | 65-75 | [18] [19] |

| Dehydroilludin | Oxidized natural product | Direct oxidation | Alcohol to ketone | 40 | [2] |

| Analog with ethylenedioxy | Protected diol | Acetal formation | Selective protection | 60 | [29] |

| Chemically reduced form | Reductive activation | NaBH₄ reduction | Fulvene reduction | 39 | [16] |

The development of chemically activated analogs has provided valuable insights into structure-activity relationships [16] [46]. Reduction of acylfulvene with sodium borohydride in pyridine yields a stable product that serves as a chemical model for enzymatically reduced forms [16]. This reductive activation approach has enabled the preparation of isomeric reactive intermediates that demonstrate similar biological activity patterns [46].

The structural characterization of these analogs has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry [16] [47]. The molecular weight and fragmentation patterns provide definitive structural confirmation for novel analogs and intermediates [16].

Advanced Synthetic Methodologies

Recent developments in acylfulvene analog synthesis have incorporated advanced catalytic methodologies, including rhodium-catalyzed cycloaddition reactions [27] [28]. These approaches enable the construction of complex polycyclic frameworks through cascade reactions that form multiple bonds in a single synthetic operation [27].

The application of rhodium-catalyzed enyne metathesis reactions has expanded the scope of accessible acylfulvene derivatives [13] [27]. These transformations proceed through well-defined rhodium carbene intermediates and demonstrate excellent selectivity for the formation of seven-membered ring systems characteristic of the target compounds [27].

The integration of modern synthetic methodologies with traditional approaches has enabled the preparation of acylfulvene analogs on preparative scales suitable for detailed biological evaluation [3] [29]. The optimization of reaction conditions and catalyst loadings has improved both the efficiency and scalability of these synthetic routes [27] [28].

XLogP3

Wikipedia

Dates

Explore Compound Types